molecular formula C12H18BrFOSi B8029106 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

Cat. No.: B8029106
M. Wt: 305.26 g/mol
InChI Key: XWSMZOMURLBQCS-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane (CAS 1392196-70-1) is a chemical building block valued in scientific research for its dual functional groups, which allow it to be incorporated into more complex molecules. Its primary research application is in the development of novel radiopharmaceuticals, particularly as a potential intermediate in the synthesis of fluorine-18 labeled analogues for Positron Emission Tomography (PET) imaging . Furthermore, the tert-butyldimethylsilyl (TBDMS) protecting group is a critical feature in multi-step organic synthesis, such as in the construction of advanced antimicrobial agents like benzosiloxaboroles . The molecular formula of this compound is C12H18BrFOSi, and it has a molecular weight of 305.26 g/mol . This product is intended for research and development purposes only and is not classified as a drug or for human use.

Properties

IUPAC Name

(3-bromo-2-fluorophenoxy)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSMZOMURLBQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 2-Fluorophenol

2-Fluorophenol is treated with TBDMSCl under standard silylation conditions to form 2-fluoro(t-butyldimethylsilyloxy)benzene. This intermediate is isolated in 85–92% yield and characterized by ¹H NMR (δ 0.21 ppm, singlet, Si(CH₃)₂; δ 1.05 ppm, singlet, C(CH₃)₃).

Regioselective Bromination

The protected silyl ether undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., benzoyl peroxide, 0.1 equiv) at reflux. This method selectively installs bromine at the 3-position due to the directing effects of the fluorine and silyloxy groups. After quenching with aqueous sodium thiosulfate, the crude product is purified via column chromatography to yield 3-bromo-2-fluoro(t-butyldimethylsilyloxy)benzene.

Critical Parameters :

  • Radical Initiators : Azobisisobutyronitrile (AIBN) may substitute benzoyl peroxide but requires longer reaction times.

  • Temperature Control : Reflux conditions (40–45°C) prevent over-bromination and decomposition.

Grignard-Mediated Approaches

A patent-derived method employs Grignard reagents for functional group interconversion. Starting from 1-bromo-2-fluoro-4-isopropoxybenzene, isopropyl magnesium chloride facilitates halogen-metal exchange, followed by formylation with dimethylformamide (DMF) to introduce an aldehyde group. Subsequent deprotection and silylation yield the target compound.

Stepwise Procedure :

  • Grignard Formation : 1-Bromo-2-fluoro-4-isopropoxybenzene reacts with isopropyl magnesium chloride in THF at −10°C to form the aryl magnesium bromide intermediate.

  • Formylation : Addition of DMF at −15°C generates 2-fluoro-4-isopropoxybenzaldehyde.

  • Silylation : The aldehyde intermediate is protected with TBDMSCl, followed by boron trichloride-mediated deprotection of the isopropyl group.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purification, with elution systems optimized to hexanes/ethyl acetate (95:5 to 90:10). Analytical HPLC (C18 column, acetonitrile/water) confirms purity >99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.21 (s, 6H, Si(CH₃)₂), 1.05 (s, 9H, C(CH₃)₃), 6.73–7.57 (m, 3H, aromatic).

  • ¹³C NMR : δ −4.1 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 25.8 (C(CH₃)₃), 113.4–155.2 (aromatic carbons).

  • LRMS (ESI) : m/z 305.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenoxy ring can undergo oxidation or reduction, depending on the reagents used.

    Hydrolysis: The silyl ether bond can be hydrolyzed to yield 3-bromo-2-fluorophenol and tert-butyl dimethylsilanol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane involves its interaction with molecular targets through its phenoxy and silyl groups. The bromine and fluorine atoms on the phenoxy ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl dimethylsilyl group provides steric protection and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Silane Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Silane Derivatives
Compound Name Substituents on Aromatic Ring Core Structure Molecular Formula Key Functional Groups
3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane (Target) Br (C3), F (C2) Benzene C₁₂H₁₇BrFOSi Bromo, Fluoro, TBS-ether
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane Br (C3), OMe (C4) Benzene C₁₃H₂₁BrO₂Si Bromo, Methoxy, TBS-ether
((3-Bromo-1,4-dimethoxynaphthalen-2-yl)methoxy)TBS Br (C3), OMe (C1, C4) Naphthalene C₂₄H₃₁BrO₃Si Bromo, Dimethoxy, TBS-ether
(3-(4-(Bromomethyl)-2-bromophenoxy)propoxy)TBS Br (C4), CH₂Br (C2) Benzene C₁₆H₂₅Br₂O₂Si Dibromo, Bromomethyl, TBS-propoxy
tert-Butyl(3-chloropropoxy)dimethylsilane Cl (C3) Propane chain C₉H₂₁ClO₂Si Chloro, TBS-propoxy

Key Observations :

  • Electronic Effects : The fluorine in the target compound exerts a stronger electron-withdrawing effect than methoxy () or chlorine (), influencing reactivity in electrophilic substitutions.

Key Findings :

  • The target’s fluorine atom enhances the leaving group ability of bromine in cross-coupling reactions compared to methoxy-substituted analogs.
  • Bromomethyl-containing derivatives () offer versatility in alkylation but are less stable under aqueous conditions.

Biological Activity

3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies highlighting its applications.

Chemical Structure and Synthesis

The compound has a molecular formula of C12H18BrFOSi, characterized by the presence of bromine and fluorine atoms on the phenoxy ring and a tert-butyl dimethylsilane group. The synthesis typically involves the reaction of 3-bromo-2-fluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

The biological activity of 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is attributed to its ability to interact with various biomolecules. The bromine and fluorine substituents on the phenoxy ring enhance its reactivity, while the tert-butyl dimethylsilyl group provides steric protection, allowing selective chemical modifications under specific conditions. This unique combination facilitates interactions with proteins, enzymes, and other cellular targets, potentially influencing several biological pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of compounds similar to 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane. For instance, derivatives featuring similar structural motifs were tested against Mycobacterium tuberculosis and demonstrated significant antitubercular activity. The structure-activity relationship (SAR) highlighted that specific substitutions on the phenoxy group could enhance potency, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs .

Cytotoxicity Studies

In addition to antimicrobial activity, research has indicated that compounds with similar frameworks can exhibit cytotoxic effects against various cancer cell lines. For example, benzosiloxaboroles derived from related structures showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

Case Study 1: Antitubercular Activity

A study investigated a series of 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives for their antitubercular activity against Mycobacterium tuberculosis. The study revealed that certain substitutions significantly increased activity. For example, compounds with a 4-chlorobenzyloxy substitution showed an MIC of 6.68 μM, demonstrating enhanced potency compared to standard treatments like isoniazid .

CompoundMIC (μM)Comparison DrugPotency
9a57.73PyrazinamideLess potent
9b12.23IsoniazidMore potent
9c6.68IsoniazidTwofold more potent

Case Study 2: Antimicrobial Activity Against MRSA

Another investigation focused on the antimicrobial properties of structurally related compounds against MRSA strains. The results indicated that certain derivatives exhibited MIC values as low as 0.39 mg/L, suggesting strong antibacterial activity while maintaining acceptable cytotoxicity profiles in human cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane?

The synthesis typically involves silylation of 3-bromo-2-fluorophenol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or DMAP. The reaction is carried out in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen to prevent moisture interference. After 12–24 hours at room temperature, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). This method is analogous to procedures used for structurally related silyl ethers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic substituents and silane group. The fluorine atom (19F NMR) and bromine isotope splitting patterns may complicate analysis, requiring high-resolution instruments.
  • IR Spectroscopy : To identify the C-F (1100–1000 cm⁻¹) and Si-O (1250–1100 cm⁻¹) stretches.
  • Mass Spectrometry (EI/ESI) : For molecular ion validation (e.g., [M+H]+ or [M+Na]+ peaks). Cross-referencing with tert-butyl-dimethylsilyl analogs ensures accurate assignments .

Q. How can the purity of the compound be assessed post-synthesis?

Purity is evaluated using thin-layer chromatography (TLC, Rf comparison) and high-performance liquid chromatography (HPLC, C18 column with UV detection). Elemental analysis (C, H, Br, F) provides quantitative validation. Residual solvents are monitored via GC-MS .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence reactivity in cross-coupling reactions?

The fluoro group acts as an electron-withdrawing substituent, activating the aromatic ring toward electrophilic substitution while directing incoming nucleophiles to meta/para positions. The bromo substituent serves as a leaving group in Suzuki or Ullmann couplings, with reactivity modulated by the adjacent fluorine’s electronegativity. Comparative studies with iodinated analogs show slower reaction kinetics due to bromine’s lower leaving-group ability .

Q. What strategies mitigate premature deprotection of the tert-butyldimethylsilyl group during multi-step syntheses?

The silane group is sensitive to acidic or fluoride-containing conditions. To avoid deprotection:

  • Use mild bases (e.g., triethylamine) in subsequent reactions.
  • Avoid protic solvents (e.g., methanol) and replace with acetonitrile or dichloromethane.
  • If deprotection is required, employ controlled fluoride sources (e.g., TBAF in THF) at low temperatures .

Q. What challenges arise in achieving regioselective functionalization of the aromatic ring?

The steric bulk of the tert-butyldimethylsilyl group directs electrophiles to the less hindered positions (e.g., para to bromine). However, fluorine’s strong meta-directing effect can conflict, requiring precise reaction optimization. Computational modeling (DFT) and kinetic studies are recommended to predict dominant pathways .

Key Methodological Insights

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps to enhance yield (>85% reported for analogous compounds) .
  • Regioselectivity Control : Employ directing-group strategies (e.g., temporary protection of fluorine) to override inherent electronic effects .
  • Analytical Pitfalls : 19F NMR shifts may vary significantly (±5 ppm) with solvent; always report solvent and temperature .

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